molecular formula C39H24Cl4N2 B14810056 4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}

4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}

Cat. No.: B14810056
M. Wt: 662.4 g/mol
InChI Key: BJTVATKDOGUEEM-UHFFFAOYSA-N
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Description

(2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dichlorobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine typically involves a multi-step process. The initial step often includes the formation of the dichlorobenzylidene group through a condensation reaction between 2,3-dichlorobenzaldehyde and an amine. This intermediate is then reacted with 9H-fluorene derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on cellular pathways and its ability to modulate biological processes, aiming to develop new treatments for diseases.

Industry

In the industrial sector, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dichlorobenzylidene)amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • N’-(2,3-dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Uniqueness

Compared to similar compounds, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine stands out due to its complex structure, which includes multiple aromatic rings and dichlorobenzylidene groups. This complexity provides unique chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C39H24Cl4N2

Molecular Weight

662.4 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-[4-[9-[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]methanimine

InChI

InChI=1S/C39H24Cl4N2/c40-35-13-5-7-25(37(35)42)23-44-29-19-15-27(16-20-29)39(33-11-3-1-9-31(33)32-10-2-4-12-34(32)39)28-17-21-30(22-18-28)45-24-26-8-6-14-36(41)38(26)43/h1-24H

InChI Key

BJTVATKDOGUEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC=C5)Cl)Cl)C6=CC=C(C=C6)N=CC7=C(C(=CC=C7)Cl)Cl

Origin of Product

United States

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